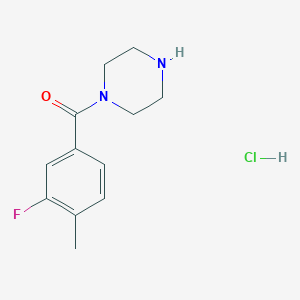
(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride
Übersicht
Beschreibung
“(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H16ClFN2O and a molecular weight of 258.72 . It is also known by other synonyms such as “1-(3-fluoro-4-methylbenzoyl)piperazine hydrochloride” and "1-[(3-Fluoro-4-methylphenyl)carbonyl]piperazine hydrochloride" .
Synthesis Analysis
The synthesis of piperazine derivatives, which “(3-Fluoro-4-methylphenyl)(piperazin-1-yl)methanone hydrochloride” is a part of, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Antifungal Agents
This compound may serve as a precursor in the synthesis of molecules with antifungal properties. Piperazine derivatives have been studied for their potential use in treating fungal infections. The introduction of the fluorine atom and the methyl group could potentially enhance the antifungal activity of the compound by increasing its lipophilicity, allowing better penetration through the fungal cell membrane .
Medicinal Chemistry: Antitumor Activity
The structural motif of piperazine linked to a phenyl group is common in molecules with antitumor activity. The presence of the fluorine atom might contribute to the bioactivity, as fluorinated compounds often have increased metabolic stability and improved binding affinity towards their biological targets .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
Piperazine derivatives are frequently used as intermediates in the synthesis of heterocyclic compounds. The compound could be utilized in the synthesis of various benzothiazole, cinnoline, and benzoxazole derivatives, which are core structures in many pharmacologically active molecules .
Neuropharmacology: Serotonin Receptor Modulators
Compounds containing the piperazine moiety are known to interact with serotonin receptors. This particular compound could be explored for its potential to modulate serotonin receptors, which could lead to new treatments for neurological disorders such as depression, anxiety, and schizophrenia .
Agrochemical Research: Pesticides and Herbicides
The structural elements of this compound suggest it could be modified to create new pesticides or herbicides. Piperazine derivatives have been used in agrochemicals, and the addition of a fluorine atom can often lead to compounds with enhanced pesticidal or herbicidal activity .
Material Science: Organic Fluorophores
Fluorinated compounds are often used as organic fluorophores due to their ability to emit light upon excitation. This compound could be investigated for its potential use in the development of new fluorescent materials for use in bioimaging or as sensors .
Eigenschaften
IUPAC Name |
(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJOWSVHCATNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

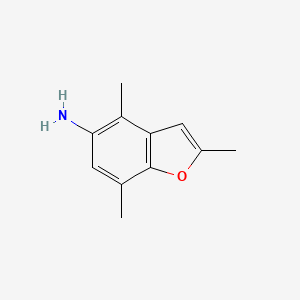
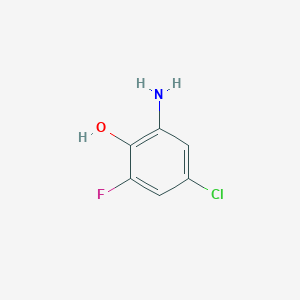
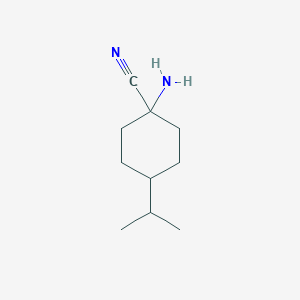
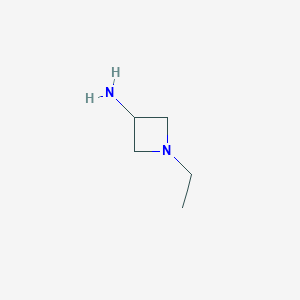
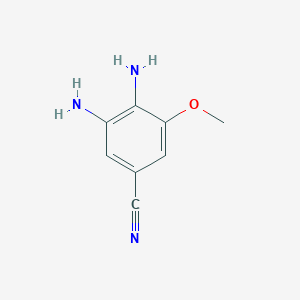

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
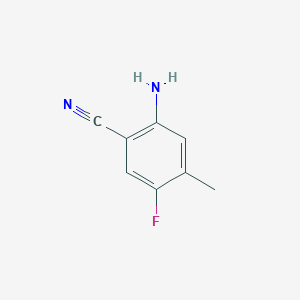

![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)


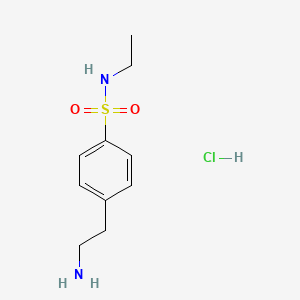
![5-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B1521454.png)